Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of benzothiophenes can be achieved from aryne precursors and alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring substituted with a methoxy group at the 5-position and a chloro group at the 3-position.Chemical Reactions Analysis
The synthesis of benzothiophenes involves the reaction of aryne intermediates with alkynyl sulfides . This process results in the formation of a wide range of 3-substituted benzothiophenes .Physical And Chemical Properties Analysis
“Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” has a molecular weight of 256.71 g/mol.Scientific Research Applications
Synthesis Approaches
A notable synthesis method involves the cyclization of thiophenyl-acetals and ketones using polyphosphoric acid, which yields benzo[b]thiophenes substituted with various groups, including methoxy and chloro at specific positions. This method is highlighted for its efficiency over traditional approaches, due to lower temperature requirements and reduced reagent use (Pié & Marnett, 1988).
Electrochemical Properties
The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been studied, revealing insights into the reduction mechanisms and product formation. The process involves an ECE mechanism, leading to the primary radical anion splitting into a halide anion and a neutral heterocyclic radical. The reduction predominantly yields methyl 1-benzothiophene-2-carboxylate, with dimeric species formation being less common under certain conditions (Rejňák et al., 2004).
Potential Applications in Drug Design
Anti-Inflammatory Agent Synthesis
Research targeting novel anti-inflammatory agents led to the synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, inspired by the anti-inflammatory activity of structurally related molecules. This highlights the potential of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate derivatives in the development of new anti-inflammatory drugs (Moloney, 2000).
Structural and Synthetic Diversity
Cyclotrimerization Reactions
The compound has been involved in studies exploring cyclotrimerization reactions, leading to the formation of complex structures such as 1,3,5-tri(1-azulenyl)benzenes. Such reactions demonstrate the versatility of methyl 3-acetylazulene-1-carboxylate derivatives in synthesizing novel polymeric and cyclic compounds (Yamashiro & Imafuku, 2003).
New Heterocyclic Compounds
The quest for novel heterocyclic compounds led to the synthesis of derivatives like methyl 3-hydroxy[1]benzothieno[3,2-b]furan-2-carboxylate, showcasing the potential of methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate in creating new fused benzoheterocyclic systems (Svoboda et al., 1993).
Future Directions
Thiophene and its substituted derivatives, including “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate”, show interesting applications in the field of medicinal chemistry . They serve as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-14-6-3-4-8-7(5-6)9(12)10(16-8)11(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDSBGDUDDPVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384273 | |
Record name | Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |
CAS RN |
41280-81-3 | |
Record name | Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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